molecular formula C28H22ClNO3 B133455 Methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-oxopropyl)benzoate CAS No. 149968-11-6

Methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-oxopropyl)benzoate

Cat. No. B133455
CAS RN: 149968-11-6
M. Wt: 455.9 g/mol
InChI Key: INXATVZSQVIIHJ-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-oxopropyl)benzoate” is a chiral compound . It is also known as “METHYL 2- ((3S)-3- {3- [ (E)-2- (7-CHLOROQUINOLIN-2-YL)VINYL]PHENYL}-3-HYDROXYPROPYL)BENZOATE HYDRATE” with the CAS No. 287930-78-3 .


Chemical Reactions Analysis

This compound is being studied as an inhibitor of ketoreductase . Ketoreductase is an enzyme that catalyzes the conversion of 3-hydroxyacyl CoA to 3-ketoacyl CoA, which is an intermediate in the beta-oxidation pathway . The genetically modified ketone reductases, which were generated by directed evolution and were 3000 times than that of the native enzyme from Microbacterium campoquemadoensis MB5614, were used in the synthesis of this compound .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 457.95 g/mol . Unfortunately, other specific physical and chemical properties such as density, melting point, boiling point, etc., were not found in the search results.

Scientific Research Applications

Biocatalytic Process Development

A study by Liang et al. (2010) focused on the development of a biocatalytic process using KetoREDuctase (KRED) for the asymmetric reduction of Methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-oxopropyl)benzoate. This process is vital for synthesizing montelukast sodium, a medication used for asthma and allergies.

Synthesis Technology Study

Yu Qia (2014) conducted research on the synthesis technology of this compound, aiming to optimize the synthesis process. The study outlined a series of chemical reactions, highlighting improvements in preparation cost, yield, and suitability for industrial requirements (Qia, 2014).

Chemistry of Heterocyclic Compounds

Ukrainets et al. (2014) explored the cyclization of related compounds, contributing to the understanding of the chemical behavior and potential applications of this compound in heterocyclic chemistry (Ukrainets et al., 2014).

Antimicrobial Agent Synthesis

N. Desai et al. (2007) synthesized new quinazolines, a class of compounds related to this compound, to investigate their potential as antimicrobial agents (Desai et al., 2007).

Tubulin Polymerization Inhibition

Minegishi et al. (2015) identified a compound related to this compound as a tubulin polymerization inhibitor, suggesting possible applications in cancer research (Minegishi et al., 2015).

Future Directions

Biocatalysis is becoming a key subassembly in the medicinal chemist’s toolbox . The intermediates of many important therapeutic agents have been successfully synthesized via biocatalysis . In fact, the development and increased utilization of biocatalysis for the production of drugs with emphasis on green chemistry can be expected . This compound, being a chiral compound, could potentially be synthesized using biocatalysis in the future .

properties

IUPAC Name

methyl 2-[3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-oxopropyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22ClNO3/c1-33-28(32)25-8-3-2-6-20(25)12-16-27(31)22-7-4-5-19(17-22)9-14-24-15-11-21-10-13-23(29)18-26(21)30-24/h2-11,13-15,17-18H,12,16H2,1H3/b14-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INXATVZSQVIIHJ-NTEUORMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1CCC(=O)C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=CC=C1CCC(=O)C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

149968-11-6
Record name Methyl (E)-2-[3-[3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-3-oxopropyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149968-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-[3-[3-[(1E)-2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-3-oxopropyl]-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-oxopropyl)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-oxopropyl)benzoate
Reactant of Route 3
Reactant of Route 3
Methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-oxopropyl)benzoate
Reactant of Route 4
Reactant of Route 4
Methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-oxopropyl)benzoate
Reactant of Route 5
Reactant of Route 5
Methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-oxopropyl)benzoate
Reactant of Route 6
Reactant of Route 6
Methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-oxopropyl)benzoate

Q & A

Q1: What is the significance of the biocatalytic process described in the research for the production of (S)-methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)benzoate?

A: The research highlights the development of a novel biocatalytic process using a KetoREDuctase (KRED) enzyme for the asymmetric reduction of (E)-Methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-oxopropyl)benzoate to its corresponding (S)-alcohol, (S)-methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)benzoate. [] This is significant because:

  • High Enantioselectivity: The engineered KRED demonstrates exceptionally high enantioselectivity (>99.9% ee), ensuring the production of the desired (S)-enantiomer with minimal impurities. []
  • Economic and Efficient Process: This biocatalytic approach offers a more economical and environmentally friendly alternative to traditional chemical synthesis methods, which often rely on expensive and potentially hazardous reagents. []
  • Industrial Scalability: The process has been successfully scaled to >200 kg, demonstrating its feasibility for industrial-scale production of this important pharmaceutical intermediate. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.